![molecular formula C20H16F3N3O2 B2626564 N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(trifluoromethyl)benzamide CAS No. 1797180-94-9](/img/structure/B2626564.png)
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(trifluoromethyl)benzamide
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Description
N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H16F3N3O2 and its molecular weight is 387.362. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activities
The compound and its derivatives have been explored for their anticancer properties. A series of substituted benzamides, similar in structure to the compound , demonstrated moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. Notably, some derivatives outperformed the reference drug etoposide in terms of anticancer activities, signifying their potential as effective anticancer agents (Ravinaik et al., 2021).
Photolytic Reactions
The compound's derivatives, specifically 1,3,4-oxadiazoles, have been subject to photolytic reactions in alcohols, leading to the formation of products like benzoic acid ester and benzonitrile imine, indicating their reactive nature under certain light conditions and potential utility in chemical synthesis and transformations (Tsuge et al., 1977).
Anti-Inflammatory and Antitubercular Properties
Substituted benzamide/benzene sulfonamides, sharing a core structure with the compound, were synthesized and exhibited promising anti-inflammatory and anticancer properties, highlighting the compound's potential versatility in treating a variety of conditions (Gangapuram & Redda, 2009). Moreover, certain N-aryl-4-(5-methyl-[1,3,4]oxadiazolin-2-one-3-yl) substituted benzamides showcased antimicrobial activity, further indicating the compound's potential in drug development (Latthe & Badami, 2007).
properties
IUPAC Name |
N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3O2/c21-20(22,23)15-9-7-13(8-10-15)19(27)24-16-4-2-1-3-14(16)11-17-25-18(26-28-17)12-5-6-12/h1-4,7-10,12H,5-6,11H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDSPUZGFXMUBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)CC3=CC=CC=C3NC(=O)C4=CC=C(C=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(3-Cyclopropyl-1,2,4-oxadiazol-5-YL)methyl]phenyl}-4-(trifluoromethyl)benzamide |
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